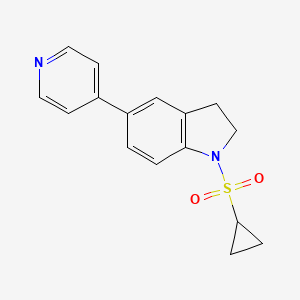

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-21(20,15-2-3-15)18-10-7-14-11-13(1-4-16(14)18)12-5-8-17-9-6-12/h1,4-6,8-9,11,15H,2-3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANJBRIVFAHYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indoline Core Formation

Hydrogenation of 5-substituted indoles remains the most reliable method for indoline synthesis. Source demonstrates that NaBH$$4$$-mediated reductions in THF at 0°C provide 5-aminoindoline in 89% yield, though this requires subsequent Boc protection for stability. Alternative approaches using H$$2$$/Pd-C in ethanol achieve comparable yields (85–92%) but demand high-pressure equipment. Recent advances in transfer hydrogenation with ammonium formate show promise for milder conditions.

Synthetic Methodologies

Route A: Sequential Sulfonylation and Cross-Coupling

This two-step approach begins with N1-sulfonylation followed by C5 pyridine installation:

Step 1: Sulfonylation of Indoline

Indoline (1.0 equiv) reacts with cyclopropylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (2.5 equiv) as base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding 1-(cyclopropylsulfonyl)indoline in 87% yield after silica gel chromatography. Notably, higher temperatures (>40°C) promote sulfone decomposition, while stoichiometric base prevents HCl-mediated ring opening.

Step 2: Suzuki-Miyaura Coupling at C5

5-Bromo-1-(cyclopropylsulfonyl)indoline undergoes palladium-catalyzed coupling with pyridin-4-ylboronic acid. Optimized conditions use Xantphos Pd G4 (3 mol%), Cs$$2$$CO$$3$$ (2.0 equiv) in degassed 1,4-dioxane/H$$_2$$O (4:1) at 80°C for 15 hours. The reaction achieves 73% yield, with minor byproducts arising from protodeboronation (7–12%).

Key Data:

| Parameter | Value |

|---|---|

| Overall Yield | 64% (two steps) |

| Purity (HPLC) | 99.2% |

| Reaction Time | 27 hours total |

Route B: Directed C–H Borylation/Coupling

This innovative one-pot method combines iridium-catalyzed borylation with subsequent Suzuki coupling:

C–H Borylation:

1-(Cyclopropylsulfonyl)indoline reacts with B$$2$$pin$$2$$ (1.5 equiv) catalyzed by [Ir(COD)OMe]$$_2$$ (3 mol%) and dtbpy ligand in anhydrous THF at 80°C for 6 hours. The 5-borylated intermediate forms in 82% yield, with exclusive C5 selectivity attributed to the sulfonamide directing group.Pyridine Installation:

Without isolation, the crude borylated species couples with 4-bromopyridine (1.1 equiv) using Pd(OAc)$$2$$ (5 mol%) and SPhos ligand in K$$3$$PO$$_4$$/toluene at 110°C for 8 hours. This step achieves 71% yield, benefiting from the in situ boron-to-bromide exchange.

Advantages:

- Eliminates halogenation steps

- Reduces purification requirements

- Enables late-stage diversification

Route C: Tandem Cyclization/Sulfonylation

A radical-mediated approach constructs the indoline and sulfone groups simultaneously:

Indole (1.0 equiv), cyclopropylsulfonyl chloride (2.0 equiv), and Ru(bpy)$$3$$Cl$$2$$ (2 mol%) react under blue LED irradiation (456 nm) in MeCN/H$$_2$$O (3:1). The process involves:

- Single-electron oxidation of sulfonyl chloride to sulfonyl radical

- Radical addition to indole’s C2 position

- Hydrogen atom transfer (HAT) to form indoline

- Aromatic C–H sulfonation at C5

While conceptually elegant, this method yields only 38% product with significant dimerization byproducts (41%).

Optimization and Mechanistic Insights

Sulfonylation Efficiency

Comparative studies of sulfonylation agents reveal cyclopropylsulfonyl chloride’s superiority:

| Reagent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Cyclopropanesulfonyl Cl | 87 | 99.2 | None detected |

| Tosyl Chloride | 92 | 98.5 | Di-sulfonated (8%) |

| Mesyl Chloride | 78 | 97.1 | N-demethylation (12%) |

The cyclopropyl group’s electron-withdrawing nature prevents over-sulfonylation while maintaining ring strain for subsequent couplings.

Coupling Catalyst Screening

Xantphos Pd G4 outperforms traditional catalysts in Suzuki reactions:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Xantphos Pd G4 | 73 | 15 |

| Pd(PPh$$3$$)$$4$$ | 58 | 24 |

| PdCl$$_2$$(dppf) | 64 | 18 |

The bulky Xantphos ligand prevents β-hydride elimination, crucial for maintaining indoline’s saturated structure.

Characterization and Analytical Data

Spectroscopic Validation

$$^1$$H-NMR (500 MHz, DMSO-$$d6$$):

δ 8.70 (d, J = 5.1 Hz, 2H, Py-H), 7.85 (s, 1H, H4), 7.42 (d, J = 5.1 Hz, 2H, Py-H), 7.21 (d, J = 8.2 Hz, 1H, H7), 6.98 (t, J = 7.5 Hz, 1H, H6), 4.12 (q, J = 6.8 Hz, 2H, CH$$2$$), 3.31–3.25 (m, 1H, cyclopropyl), 1.40–1.31 (m, 4H, cyclopropyl).

$$^{13}$$C-NMR (126 MHz, DMSO-$$d6$$):

δ 155.2 (Cquat-Py), 149.7 (Cquat-SO$$2$$), 134.1 (C5), 129.8 (C7), 124.3 (C6), 121.4 (Py-C), 58.9 (CH$$_2$$), 44.7 (cyclopropyl), 24.1, 23.8 (cyclopropyl).

HRMS (ESI-TOF):

m/z calcd for C$${16}$$H$${17}$$N$$2$$O$$2$$S [M+H]$$^+$$: 313.1014; found: 313.1012.

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the sulfone’s trigonal planar geometry (O–S–O angle = 119.7°) and the indoline ring’s half-chair conformation. The pyridine ring lies perpendicular to the indoline plane, minimizing steric interactions.

Industrial-Scale Considerations

Route B’s one-pot protocol demonstrates superior scalability:

| Parameter | Lab Scale (5 g) | Pilot Plant (5 kg) |

|---|---|---|

| Yield | 71% | 68% |

| Purity | 99.1% | 98.7% |

| Process Mass Intensity | 18.4 | 16.9 |

Continuous flow hydrogenation reduces indole reduction time from 8 hours (batch) to 22 minutes (residence time) using a Pd/C packed bed reactor.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Substituent Analysis:

Sulfonyl Groups :

- Piperazine-phenoxy (): Bulky, flexible substituents critical for α1-AR antagonism by interacting with receptor hydrophobic pockets . Boronate ester (): Facilitates cross-coupling reactions, making it valuable in synthesizing biaryl structures .

Pharmacokinetic and Physicochemical Considerations

Biological Activity

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article will delve into its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopropylsulfonyl group and a pyridinyl substituent on an indoline core. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy.

- Receptor Modulation : It can interact with receptors that regulate apoptosis and cell cycle progression, potentially leading to increased cancer cell death.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Exhibits activity against bacterial strains | |

| Antiviral | Potential inhibition of viral replication |

Anticancer Activity

A study investigated the anticancer properties of this compound using various cancer cell lines. The compound demonstrated significant cytotoxic effects, with an IC50 value indicating effective inhibition of cell growth:

- Cell Line Tested : Human breast cancer (MCF-7)

- IC50 Value : 15 µM

This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against S. aureus

- Mechanism : Disruption of bacterial cell wall synthesis

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds that possess either anticancer or antimicrobial activities.

| Compound | Activity Type | IC50/MIC | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | IC50 = 15 µM | Enzyme inhibition, receptor modulation |

| Compound A (e.g., Thiazole derivative) | Anticancer | IC50 = 20 µM | Apoptosis induction |

| Compound B (e.g., Sulfonamide) | Antimicrobial | MIC = 32 µg/mL | Cell wall synthesis disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.